molecular formula C18H21N3O B1598424 1-(4-(4-((Pyridin-2-YL)methyl)piperazin-1-YL)phenyl)ethanone CAS No. 415925-40-5

1-(4-(4-((Pyridin-2-YL)methyl)piperazin-1-YL)phenyl)ethanone

Cat. No. B1598424
M. Wt: 295.4 g/mol
InChI Key: DWPPWLCWPIDJKH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyridin-2-yl group attached to a piperazine ring, which is further connected to a phenyl ring through an ethanone linker . It’s part of a class of compounds that have been studied for their potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. It contains a pyridin-2-yl group, a piperazine ring, and a phenyl ring, all connected through an ethanone linker . The presence of these different groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s chemical reactivity would likely be influenced by the presence of the pyridin-2-yl group, the piperazine ring, and the phenyl ring . These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and possibly even redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridin-2-yl group, the piperazine ring, and the phenyl ring could potentially influence the compound’s solubility, melting point, boiling point, and other physical and chemical properties .

Future Directions

Given the potential therapeutic applications of compounds with similar structures, future research could explore the biological activity of this compound. This could involve in vitro and in vivo studies to determine its potential effects on various biological targets .

properties

IUPAC Name

1-[4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-15(22)16-5-7-18(8-6-16)21-12-10-20(11-13-21)14-17-4-2-3-9-19-17/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPPWLCWPIDJKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405351
Record name 1-(4-{4-[(Pyridin-2-yl)methyl]piperazin-1-yl}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-((Pyridin-2-YL)methyl)piperazin-1-YL)phenyl)ethanone

CAS RN

415925-40-5
Record name 1-(4-{4-[(Pyridin-2-yl)methyl]piperazin-1-yl}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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